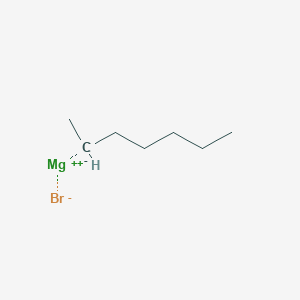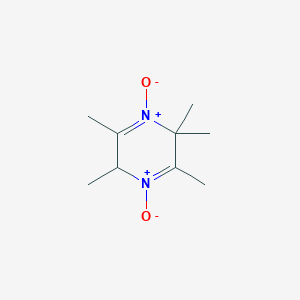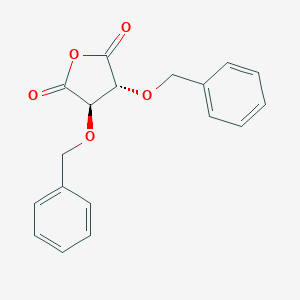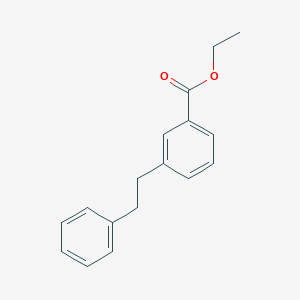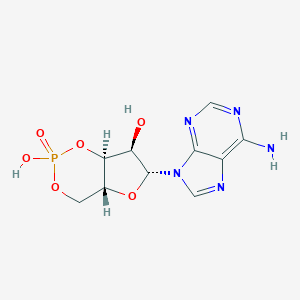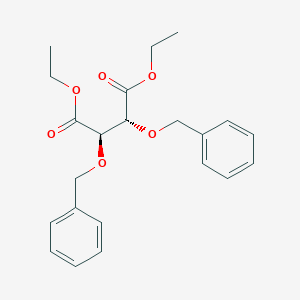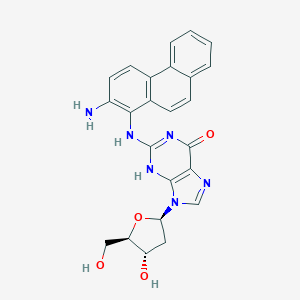
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene, also known as dG-N(2)-PhA, is a DNA adduct that is formed when the carcinogen 2-aminophenanthrene (PhA) reacts with the N(2) position of the deoxyguanosine (dG) base in DNA. This adduct has been found to be mutagenic and carcinogenic, and it has been implicated in the development of certain types of cancer.
作用機序
The mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA are due to its ability to disrupt the normal structure and function of DNA. The adduct can interfere with DNA replication and transcription, leading to errors in DNA synthesis and gene expression. In addition, 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA can induce mutations in DNA by causing base pair substitutions or frameshift mutations.
Biochemical and Physiological Effects
The presence of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in DNA can lead to a variety of biochemical and physiological effects. These include the activation of DNA damage response pathways, the induction of apoptosis, and the generation of reactive oxygen species. The effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on cellular processes can vary depending on the concentration of the adduct, the location of the adduct within the genome, and the cellular context in which it is present.
実験室実験の利点と制限
The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has several advantages for laboratory experiments. The adduct can be synthesized in relatively large quantities, and it can be incorporated into DNA using standard molecular biology techniques. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a useful tool for investigating the effects of DNA damage on cellular processes.
However, there are also limitations to using 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in laboratory experiments. The adduct is relatively unstable and can undergo chemical rearrangements under certain conditions. In addition, the mutagenic and carcinogenic properties of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA make it a potential hazard in the laboratory, and appropriate safety precautions must be taken when working with this compound.
将来の方向性
There are several future directions for research on 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA. One area of interest is the development of new methods for detecting and quantifying this adduct in biological samples. Another area of research is the investigation of the effects of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA on specific cellular processes, such as DNA repair and replication. Finally, researchers are interested in exploring the potential role of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA in the development of cancer and other diseases.
合成法
The synthesis of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA involves the reaction of PhA with dG in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the resulting adduct can be purified using standard chromatographic techniques.
科学的研究の応用
The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has important implications for understanding the mechanisms of chemical carcinogenesis. Researchers have used this adduct as a model system to investigate the effects of DNA damage on cellular processes, including DNA replication, transcription, and repair. The study of 1-(Deoxyguanosin-N(2)-yl)-2-aminophenanthrene(2)-PhA has also led to the development of new methods for detecting and quantifying DNA damage in biological samples.
特性
CAS番号 |
125310-67-0 |
|---|---|
分子式 |
C24H22N6O4 |
分子量 |
458.5 g/mol |
IUPAC名 |
2-[(2-aminophenanthren-1-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C24H22N6O4/c25-16-8-7-14-13-4-2-1-3-12(13)5-6-15(14)20(16)27-24-28-22-21(23(33)29-24)26-11-30(22)19-9-17(32)18(10-31)34-19/h1-8,11,17-19,31-32H,9-10,25H2,(H2,27,28,29,33)/t17-,18+,19+/m0/s1 |
InChIキー |
WDNSIJUYLCRXEQ-IPMKNSEASA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=O)NC4=C(C=CC5=C4C=CC6=CC=CC=C65)N)CO)O |
同義語 |
1-(deoxyguanosin-N(2)-yl)-2-aminophenanthrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



